Product packaging for 19-Norpregnane-3,17-diol(Cat. No.:)

19-Norpregnane-3,17-diol

Cat. No.: B1199497
M. Wt: 306.5 g/mol
InChI Key: GUBNWXDDDXQJOQ-HTEKJDCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

19-Norpregnane-3,17-diol is a significant reduced metabolite in the family of 19-norsteroids, a class of compounds historically pivotal in the development of potent progestogens and the first hormonal contraceptives . Specifically identified as a major equine metabolite of the anabolic steroid Norethandrolone, this diol serves as a critical reference standard and analytical tool in veterinary and sports anti-doping research . Its presence and quantification are essential for studying the metabolic fate, elimination pathways, and detection windows of synthetic prohormones and anabolic agents in biological systems. Researchers utilize this compound in method development and validation for mass spectrometry-based assays, enabling precise and accurate drug testing. The structural core of this molecule, the 19-norpregnane skeleton, is defined by the absence of the C19 methyl group present in classic steroid hormones. This modification is known to significantly alter the binding affinity and functional activity at steroid receptors such as the progesterone and mineralocorticoid receptors, making related compounds valuable for structure-activity relationship (SAR) studies . As a reduced diol, this metabolite is a key intermediate in the metabolic deactivation and excretion pathway of its parent drug. Its analysis provides insights into interspecies differences in steroid metabolism and is vital for expanding knowledge of drug-drug interactions (DDI) involving steroid-based pharmaceuticals. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O2 B1199497 19-Norpregnane-3,17-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(8R,9R,10S,13S,14S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13?,14?,15-,16+,17+,18-,19-,20?/m0/s1

InChI Key

GUBNWXDDDXQJOQ-HTEKJDCLSA-N

Isomeric SMILES

CCC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@H]3CCC(C4)O)C)O

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O

Synonyms

17 alpha-ethyl-5 xi-estrane-3 xi,17 beta-diol
17 alpha-ethyl-5 xi-estrane-3 xi,17 beta-diol, (3alpha,5alpha,17alpha)-isomer
17-E-5-E-3,17-DO

Origin of Product

United States

Metabolic Transformations and Biotransformation Pathways of 19 Norpregnane 3,17 Diol

In Vitro Metabolic Studies of 19-Norpregnane Derivatives

In vitro studies using various biological systems, such as liver microsomes and cell cultures, have been instrumental in elucidating the primary metabolic pathways of 19-norpregnane derivatives. nih.govnih.gov These studies allow for the controlled investigation of specific enzymatic reactions and the identification of resulting metabolites.

Enzymatic hydroxylation, catalyzed by cytochrome P450 (CYP450) enzymes, is a major phase I metabolic reaction for many steroids, including 19-norpregnane derivatives. aapec.org This process introduces hydroxyl (-OH) groups at various positions on the steroid nucleus, increasing water solubility and providing sites for further conjugation.

The regioselectivity of hydroxylation can be specific, with certain positions being favored. For instance, studies on related 19-nor steroids have shown that hydroxylation can occur at positions such as C16. researchgate.netresearchgate.net The specific isoforms of CYP450 enzymes involved can influence the pattern of hydroxylation.

The A-ring of the steroid nucleus and any ketone groups are common sites for reductive metabolism. nih.gov This involves the addition of hydrogen atoms, often catalyzed by reductase enzymes. The reduction of a Δ4-3-keto group, a common feature in many synthetic progestins, leads to the formation of dihydro and tetrahydro metabolites. nih.gov

This reduction can result in different stereoisomers (e.g., 5α or 5β), which can possess distinct biological activities compared to the parent compound. researchgate.net For example, the bioconversion of 19-nor progestins to their tetrahydro derivatives can lead to a loss of progestational activity. nih.gov

Following phase I metabolism, the modified 19-norpregnane derivatives and their metabolites can undergo phase II conjugation reactions. nih.gov Glucuronidation and sulfoconjugation are the most common pathways. nih.gov These reactions involve the attachment of glucuronic acid or a sulfate (B86663) group, respectively, to hydroxyl groups on the steroid.

This process, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increases the water solubility of the metabolites, facilitating their excretion from the body. nih.gov Studies have shown that metabolites of 19-norpregnane derivatives can be found in both glucuronidated and sulfated forms. nih.govresearchgate.net

Reductive Metabolism of A-Ring and Ketone Moieties.

Biotransformation in Non-Human Biological Systems and Animal Models

After administration of related 19-nor steroids to horses, a complex mixture of oxygenated metabolites has been identified in urine. researchgate.netresearchgate.net These studies have confirmed that hydroxylation and reduction are major metabolic pathways in these animal models. researchgate.netresearchgate.net Microbial transformation studies have also been employed to investigate the metabolic potential of certain fungi on 19-nor steroids, revealing oxidative and reductive capabilities. researchgate.netresearchgate.net

Identification and Characterization of Primary and Secondary Metabolites

The identification and characterization of metabolites are critical for understanding the complete metabolic pathway. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are essential for this purpose. researchgate.netresearchgate.net

Studies on related compounds have led to the identification of various metabolites, including hydroxylated and reduced derivatives. For example, in the metabolism of norethandrolone, major metabolites identified include 19-norpregnane-3,16,17-triols and 19-norpregnane-3,17,20-triols. researchgate.netresearchgate.net The chemical structures of key metabolites are often confirmed through chemical synthesis and nuclear magnetic resonance (NMR) analysis. nih.gov

Table of Identified Metabolites of Related 19-Norpregnane Derivatives

Parent CompoundMetaboliteMetabolic Pathway
Norethandrolone19-Norpregnane-3,16,17-triolsHydroxylation
Norethandrolone19-Norpregnane-3,17,20-triolsHydroxylation
Norethandrolone3,17-Dihydroxy-19-norpregnan-21-oic acidsOxidation
YK115β-19-Nor-pregnane-3α,17β,20-triolReduction, Hydroxylation
YK115β-19-Nor-pregnane-3α,17β-diol-20-oneReduction, Hydroxylation

Molecular Interactions and Biological Activities of 19 Norpregnane 3,17 Diol

Steroid Receptor Binding Affinity and Selectivity of 19-Norpregnane Derivatives

The removal of the methyl group at the C19 position of the steroid nucleus, a defining feature of 19-norpregnane and 19-nortestosterone derivatives, significantly alters their interaction with steroid receptors compared to their parent compounds. bioscientifica.comkup.at This structural modification can enhance progestational potency while modulating androgenic, mineralocorticoid, and other hormonal activities. bioscientifica.comkup.at

One specific 19-nor steroid, bolandiol (B191990) (19-nortestosterone-3β,17β-diol), demonstrates a unique profile by binding to multiple steroid receptors, including the androgen receptor (AR), estrogen receptor (ER), and progesterone (B1679170) receptor (PR). nih.gov In contrast, many synthetic 19-norpregnane progestins, such as nestorone, promegestone (B1679184), and trimegestone (B1683257), are engineered for high selectivity towards the progesterone receptor with minimal affinity for other steroid receptors. bioscientifica.comaapec.orgnih.govconicet.gov.arbioscientifica.com

The 19-norpregnane structure is associated with high-potency progestational activity. bioscientifica.com The deletion of the C19 methyl group generally increases binding affinity to the progesterone receptor (PgR). bioscientifica.com Compounds like 19-norprogesterone (B1209251) are potent PgR agonists. bioscientifica.comwikipedia.orgnih.gov Synthetic derivatives such as trimegestone, nestorone, and nomegestrol (B1679828) acetate (B1210297) are designed to be highly selective agonists of the PgR, with little to no interaction with other steroid receptors. bioscientifica.comconicet.gov.arbioscientifica.commdpi.com This selectivity is a key characteristic of the 19-norpregnane class of progestins. bioscientifica.comaapec.org

Bolandiol (19-nortestosterone-3β,17β-diol), a related 19-nor steroid, along with its potential metabolite 19-nortestosterone (19-NT), exhibits a measurable, albeit low, affinity for both isoforms of the human progesterone receptor (PR-A and PR-B). nih.gov In functional assays, bolandiol acts as a weak agonist at the progesterone receptor, with a potency approximately 1% that of progesterone. nih.gov This progestational activity is a common feature among 19-norandrogens. nih.gov

Table 1: Functional Agonist Activity of Bolandiol in PR-Mediated Transcription Data derived from in vitro transactivation assays.

CompoundReceptorPotency (EC50, nM)Efficacy (% of Progesterone)
Progesterone PR-B0.2100
Bolandiol PR-B20110

Source: nih.gov

While progesterone itself is an antagonist of the mineralocorticoid receptor (MR), its 19-nor counterpart, 19-norprogesterone, acts as a partial agonist and possesses a high affinity for the MR. wikipedia.org Structure-activity relationship studies on rat kidney MR show that 19-norprogesterone has 47% of the binding affinity of aldosterone. wikipedia.org

However, further chemical modifications to the 19-norpregnane skeleton can drastically reduce this affinity. wikipedia.org For instance, the introduction of a 17α-hydroxyl group to create 17α-hydroxy-19-norprogesterone decreases MR affinity to 13% of aldosterone's. wikipedia.org Additional modifications, such as those seen in nomegestrol (6-methylation and a C6-C7 double bond), further lower the affinity to 1.2%. wikipedia.org The subsequent acetylation of the 17α-hydroxyl group to form nomegestrol acetate nearly abolishes MR binding, with an affinity of only 0.23% relative to aldosterone. wikipedia.org Similarly, the synthetic progestin trimegestone shows low affinity for the MR. nih.gov This demonstrates that while the basic 19-norpregnane structure can interact with the MR, targeted substitutions can be used to engineer derivatives with high progestin selectivity and minimal mineralocorticoid effects. nih.govwikipedia.org

Crosstalk with the androgen receptor is a significant consideration for 19-nor steroids, many of which are derived from 19-nortestosterone. kup.at However, many 19-norpregnane derivatives have been specifically developed to have excellent progestational activity with little to no residual androgenic activity. bioscientifica.comepo.org Progestins like nestorone and promegestone are noted for their high specificity for the PgR with negligible androgenic action. aapec.orgbioscientifica.com

Bolandiol (19-nortestosterone-3β,17β-diol) binds weakly to the androgen receptor compared to physiological androgens like testosterone (B1683101) (T) and dihydrotestosterone (B1667394) (DHT). nih.gov Its functional activity as an AR agonist is also low, being only 4-9% as potent as testosterone. nih.gov Unlike testosterone, bolandiol's androgenic effect is not amplified by 5α-reductase. nih.gov

Furthermore, bolandiol displays low but measurable binding to estrogen receptors ERα and ERβ-1, acting as a weak agonist. nih.gov This contrasts with many therapeutic 19-norpregnane progestins, such as trimegestone, which have no measurable affinity for the estrogen receptor. nih.gov This broad receptor interaction profile makes bolandiol unique among 19-nor steroids. nih.gov

Table 2: Relative Binding Affinity (RBA) of Bolandiol and Related Androgens to Steroid Receptors % RBA relative to a high-affinity reference compound for each receptor.

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR-B)Estrogen Receptor (ERα)
Bolandiol 0.8%1.8%0.1%
Testosterone (T) 35%<0.1%<0.01%
Dihydrotestosterone (DHT) 67%<0.1%<0.01%
19-Nortestosterone (19-NT) 48%11%0.1%

Source: nih.gov

Structure Activity Relationship Sar Studies of 19 Norpregnane 3,17 Diol Analogs

Impact of the C19 Methyl Group Absence on Steroid Receptor Binding and Activity

The removal of the angular methyl group at the C10 position (to form the C19-nor steroid nucleus) is a critical modification that significantly enhances progestational activity. bioscientifica.comportico.org This structural change distinguishes the 19-norpregnane class of steroids and generally leads to a higher binding affinity for the progesterone (B1679170) receptor (PR) compared to their pregnane (B1235032) counterparts. bioscientifica.com For instance, 19-norprogesterone (B1209251) is a potent progestogen with a high affinity for the PR. nih.govsmolecule.com The absence of the C19-methyl group confers a higher progestational potency, making these molecules bind more selectively to the PR. bioscientifica.com

This increased affinity is attributed to the altered shape of the steroid, which allows for a better fit within the ligand-binding pocket of the PR. The 19-norpregnane derivatives are often referred to as 'pure' progestational molecules because they bind more selectively to the PR. oup.com This enhanced selectivity is a key feature of newer progestins like trimegestone (B1683257), segesterone (B1250651) acetate (B1210297) (Nestorone), and nomegestrol (B1679828) acetate, which are all 19-norpregnane derivatives. nih.govwikipedia.orgcapes.gov.br These compounds exhibit potent progestational effects with minimal interaction with androgen, glucocorticoid, or mineralocorticoid receptors. nih.govcapes.gov.brtaylorandfrancis.com

In contrast to its effect on PR binding, the removal of the C19 methyl group can have different consequences for other steroid receptors. While 19-norprogesterone is a potent PR agonist, it also acts as a partial agonist at the mineralocorticoid receptor (MR), an activity not seen with progesterone itself, which is an MR antagonist. wikipedia.org

The following table summarizes the impact of the C19-methyl group absence on receptor activity for select steroids.

CompoundParent CompoundKey Structural DifferenceImpact on Progesterone Receptor (PR) ActivityImpact on Mineralocorticoid Receptor (MR) Activity
19-Norprogesterone ProgesteroneAbsence of C19-methyl groupIncreased progestational potency and high PR affinity. portico.orgnih.govsmolecule.comTransforms from an antagonist (Progesterone) to a partial agonist. wikipedia.org
Trimegestone Progesterone derivative19-norpregnane structureHigh affinity and selectivity for PR. nih.govmedchemexpress.commedchemexpress.comLow affinity for MR. nih.gov
Segesterone Acetate (Nestorone) Progesterone derivative19-norpregnane structureHighly selective binding to PR. taylorandfrancis.comnih.govSubstantially reduced or no binding to MR. taylorandfrancis.com
19-Nortestosterone Testosterone (B1683101)Absence of C19-methyl groupIncreased binding affinity to PR. kup.atWeaker androgenic potency compared to testosterone. kup.at

Stereochemical Influence of C3 and C17 Hydroxyl Groups on Biological Properties

The stereochemistry of the hydroxyl groups at the C3 and C17 positions of the 19-norpregnane skeleton plays a pivotal role in determining the biological properties of the molecule, particularly its interaction with various receptors.

For neuroactive steroids, a 3α-hydroxyl group is often crucial for positive modulation of the GABA-A receptor. researchgate.net This contrasts with 3β-hydroxy steroids, which may act as antagonists at this receptor. bioscientifica.com The A/B ring fusion stereochemistry (5α vs. 5β) also influences activity, though in some cases, both 5α- and 5β-reduced steroids can exhibit potent effects. nih.gov For instance, both allopregnanolone (B1667786) (3α,5α-reduced) and pregnanolone (B1679072) (3α,5β-reduced) are potent positive modulators of the GABA-A receptor. conicet.gov.ar

At the C17 position, the presence and orientation of substituents are critical for progestational activity. A hydroxyl group at C17 in the progesterone skeleton typically leads to a loss of progestational activity. tandfonline.com For example, the introduction of a 17α-hydroxyl group onto 19-norprogesterone results in a dramatic decrease in both PR affinity and biological activity. nih.gov However, this loss of activity can be reversed by further modifications. Acetylation of the 17α-hydroxyl group, as seen in many synthetic progestins, restores and can even enhance the progestational effect. nih.govtandfonline.com

The stereochemistry at C17 is also a determining factor. A change from a 17β to a 17α configuration for certain substituents can lead to a significant decrease in potency. mdpi.com For example, in a series of pregnane derivatives, changing a substituent from the β to the α position at C17 resulted in a 20-fold decrease in potency. mdpi.com

The table below illustrates the influence of stereochemistry at C3 and C17 on biological activity.

Compound/ModificationPositionStereochemistryBiological Property/Receptor InteractionFinding
3-hydroxy steroidsC33α-OHGABA-A ReceptorTypically potentiates GABA-A receptor function. researchgate.net
3-hydroxy steroidsC33β-OHGABA-A ReceptorCan inhibit GABA-A receptor function. bioscientifica.com
17α-hydroxylationC1717α-OHProgesterone ReceptorAddition to 19-norprogesterone dramatically decreases PR affinity and activity. nih.gov
17α-acetylationC1717α-OAcProgesterone ReceptorAcetylation of a 17α-hydroxyl group can restore potent progestin activity. nih.gov
Pregnane derivativesC1717β vs 17αGeneral PotencyChanging substituent from 17β to 17α can cause a 20-fold decrease in potency. mdpi.com
LynestrenolC1717β-OHProgesterone ReceptorThe 17β-hydroxyl group contributes to its profile as a prodrug, converted to the active norethisterone.

Modifications to the Pregnane Skeleton and Side Chains Affecting Receptor Affinity and Selectivity

Modifications to the core pregnane skeleton and its side chains are fundamental strategies in medicinal chemistry to modulate the affinity and selectivity of these compounds for various steroid receptors.

Skeleton Modifications:

Unsaturation: Introducing double bonds into the steroid nucleus can significantly alter biological activity. For example, the 4,9-diene system is a common feature in potent progestins and antiprogestins, contributing to high receptor affinity. vulcanchem.comnih.gov

C6-Substitution: The addition of a methyl group at the C6 position, often combined with the formation of a double bond, as seen in nomegestrol, can influence receptor binding profiles. nih.gov

C11-Substitution: The introduction of a bulky aryl substituent at the 11β-position is a hallmark of many progesterone receptor antagonists, such as mifepristone. nih.govgoogle.com However, in the 19-norprogesterone series, an 11β-aryl group can surprisingly lead to either potent progestational or antiprogestational activity, depending on other substitutions on the steroid. google.com

C16-Substitution: Introducing a methylene (B1212753) group at C16, as in segesterone acetate (Nestorone), is a key modification that contributes to its high progestational potency and selectivity. nih.gov An ethyl group at the 16α-position in certain 11β-aryl-19-norprogesterones can result in potent progestational activity, despite the presence of the 11β-aryl group typically associated with antagonism. google.com

Side Chain Modifications (C17):

17α-Ethynyl Group: The addition of a 17α-ethynyl group to the testosterone framework is a classic modification that decreases androgenic activity while significantly enhancing progestational effects. kup.attandfonline.com

17α-Acetoxy Group: This group is present in many potent progestins, including medroxyprogesterone (B1676146) acetate and segesterone acetate. portico.orgnih.gov In combination with other structural features, it contributes to high PR affinity. nih.gov The protection of a 17α-hydroxyl group with an acetate ester is a crucial step to restore activity lost by the free hydroxyl group. nih.gov

17β-Acetyl Group: The nature of the C17 side chain is critical. While 19-nortestosterone derivatives have a 17β-hydroxyl, 19-norprogesterone derivatives possess a 17β-acetyl side chain, which is essential for their progestational character. google.com The ability of progestins to activate the androgen receptor is greatly influenced by the C17 substituents; the 17β-hydroxyl and 17α-ethynyl groups of levonorgestrel (B1675169) are more efficient at producing an androgenic response than the 17β-methylketone and 17α-acetoxy groups of segesterone acetate. nih.gov

The table below provides examples of how these modifications affect receptor binding and activity.

ModificationExample CompoundEffect on Receptor Affinity/Selectivity
11β-Aryl SubstitutionMifepristone (an antiprogestin)Confers potent progesterone receptor antagonism. nih.gov
11β-Aryl + 16α-Ethyl11β-aryl-16α-ethyl-19-norprogesteroneExhibits potent progestational activity, despite the 11β-aryl group. google.com
16-Methylene GroupSegesterone Acetate (Nestorone)Contributes to high progestational potency and selectivity. nih.gov
17α-Ethynyl GroupNorethisteroneEnhances progestational activity and oral bioavailability. bioscientifica.com
17α-Acetoxy GroupNomegestrol AcetateAcetylation of the 17α-hydroxyl restores high affinity for the progesterone receptor. nih.gov

Rational Design Principles for Novel 19-Norpregnane-Derived Compounds

The rational design of novel compounds derived from the 19-norpregnane scaffold is guided by an in-depth understanding of structure-activity relationships and the three-dimensional structure of steroid hormone receptors. tandfonline.com The goal is to develop molecules with improved potency, enhanced receptor selectivity, and specific agonist, antagonist, or mixed profiles, known as selective receptor modulators (SPRMs). nih.govnih.gov

Key principles in the rational design process include:

Targeting Selectivity: A primary objective is to maximize affinity for the desired receptor (e.g., PR) while minimizing off-target binding to other steroid receptors like the androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. The 19-norpregnane skeleton itself is a foundational element for achieving PR selectivity. bioscientifica.comoup.com Further modifications, such as those seen in trimegestone and segesterone acetate, fine-tune this selectivity. nih.govnih.gov

Modulating Activity (Agonist vs. Antagonist): The introduction of bulky substituents, particularly at the 11β-position, is a well-established strategy for creating receptor antagonists. nih.gov The nature of these substituents can be rationally modified to fine-tune the antagonistic properties. For instance, research has shown that nitrogen heterocycle substitutions at C11 can lead to high antagonistic activity. researchgate.net

Computational Modeling and X-ray Crystallography: Modern drug design heavily relies on computational tools. Molecular docking studies, using the crystal structures of receptor ligand-binding domains (LBDs), allow for the in-silico prediction of how a novel analog will bind. nih.govnih.gov This enables chemists to design molecules with optimized interactions with key amino acid residues in the binding pocket. For example, the design of a new class of PR antagonists was based on the elucidated crystal structures of the PR LBD complexed with existing ligands. nih.gov

Bioisosteric Replacement and Scaffold Hopping: Replacing parts of the steroid molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. This includes replacing carbon atoms with heteroatoms (e.g., nitrogen, sulfur) to create azasteroids, which can alter biological activity in beneficial ways. researchgate.net In some cases, entirely new, non-steroidal scaffolds are designed to mimic the essential pharmacophore of the original steroid, which for positive GABAA receptor modulation includes a hydrogen-bond donating group at the 3α-position and a hydrogen-bond accepting group at the 17β-position. conicet.gov.ar

Improving Pharmacokinetic Properties: Rational design also aims to improve properties like oral bioavailability and metabolic stability. For example, disubstitution at the C3 position is envisioned to block oxidation and subsequent metabolism, potentially improving the pharmacokinetic profile and allowing for oral administration. google.com

These principles guide the synthesis and testing of new generations of 19-norpregnane derivatives, aiming for more precise therapeutic agents with fewer side effects.

Advanced Analytical Methodologies for 19 Norpregnane 3,17 Diol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, especially when coupled with mass spectrometry, are the gold standard for the analysis of 19-norpregnane-3,17-diol and its metabolites. These techniques offer the necessary separation efficiency and detection sensitivity required for complex biological samples.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful and well-established technique for the analysis of steroids, including metabolites of 19-norsteroids. nih.gov Before analysis, samples, typically from urine, undergo a preparation process that includes enzymatic hydrolysis to cleave glucuronic acid conjugates, followed by extraction and derivatization to increase the volatility and thermal stability of the analytes. nih.govr-biopharm.com

The detection of 19-norsteroid abuse in doping control often relies on identifying the primary urinary metabolite, 19-norandrosterone (B1242311) (19-NA), using GC-MS/MS. nih.gov This method provides high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations. For instance, a study on the urinary metabolites of 17ɑ-methyl-19-nortestosterone utilized GC-MS to identify nine different metabolites. nih.gov In cases where 19-NA concentrations are in a specific range (e.g., 2.5 to 15 ng/mL), a confirmatory analysis using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is often performed to distinguish between endogenous and exogenous sources. nih.govmdpi.com

Key GC-MS/MS Parameters for 19-Norsteroid Metabolite Analysis

Parameter Typical Setting Purpose
Derivatization Silylation (e.g., with MSTFA) Increases volatility and thermal stability of steroids for GC analysis.
Ionization Mode Electron Ionization (EI) Provides reproducible fragmentation patterns for structural identification.
Acquisition Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) Enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

| Limit of Detection (LOD) | Can reach low ng/mL levels | Ensures detection of trace amounts relevant in anti-doping. nih.govresearchgate.net |

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a vital tool for analyzing steroids in complex biological matrices like urine. researchgate.netresearchgate.net This technique is particularly advantageous as it often does not require the extensive sample derivatization needed for GC-MS. researchgate.net LC-HRMS platforms, such as those using Orbitrap or quadrupole time-of-flight (QTOF) analyzers, provide accurate mass measurements, which aids in the confident identification of known and unknown metabolites. researchgate.netnih.govacs.org

The application of LC-HRMS allows for comprehensive screening of a wide range of compounds in a single analysis. researchgate.net For instance, a method using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) has been developed to characterize a large number of steroid hormones in human urine. researchgate.net This approach is valuable for untargeted metabolomics studies aimed at discovering new biomarkers of steroid misuse. acs.org The high resolving power of HRMS helps to differentiate analytes from matrix interferences, which is a common challenge in steroid analysis. acs.org

Comparison of Chromatographic Techniques for 19-Norpregnane Metabolite Analysis

Feature GC-MS/MS LC-HRMS
Sample Preparation Requires hydrolysis and derivatization Often requires minimal sample preparation ("dilute-and-shoot")
Separation Principle Based on volatility and polarity Based on polarity and partitioning between mobile and stationary phases
Mass Analyzer Tandem Quadrupole Orbitrap, QTOF
Key Advantage High sensitivity and established methods High-resolution accurate mass data, suitable for unknown screening

| Application | Routine targeted analysis and confirmation | Comprehensive screening and metabolomics |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Analysis.

Immunochemical Assays for Screening and Detection of 19-Norpregnane Derivatives

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), serve as effective screening tools for the detection of 19-norpregnane derivatives. r-biopharm.comacs.org These assays are based on the specific binding of antibodies to the target analytes or their metabolites. acs.org They are widely used for initial screening of a large number of samples due to their high throughput, cost-effectiveness, and relatively simple procedure. r-biopharm.combiotica.gr

Commercial ELISA kits are available for the detection of 19-nortestosterone and its major metabolites. r-biopharm.combiotica.gr These assays are typically competitive, where the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. r-biopharm.com While immunoassays are excellent for screening, they can be susceptible to cross-reactivity with structurally similar endogenous or exogenous compounds, leading to potential false-positive results. acs.orgpsu.edu Therefore, any positive result from an immunoassay must be confirmed by a more specific and sensitive technique like GC-MS/MS or LC-HRMS. r-biopharm.com A study developing a monoclonal antibody-based ELISA for 19-nortestosterone reported high cross-reactivity with its main metabolite, 17α-nortestosterone. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of steroids, including 19-norpregnane derivatives and their metabolites. nih.gov While MS techniques provide information about the mass and fragmentation of a molecule, NMR provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous determination of the compound's structure, including its stereochemistry. The discovery of new designer steroids is often facilitated by NMR for structure elucidation before they are incorporated into routine screening methods. nih.gov Carbon-13 NMR (¹³C-NMR) spectra have been used to characterize and assign signals for various C-19-norsteroids, providing valuable reference data. cdnsciencepub.com

Application in Forensic and Anti-Doping Sciences: Metabolite Profiling and Traceability

The analysis of this compound and its metabolites is a cornerstone of forensic and anti-doping sciences. The primary goal is to detect the administration of prohibited 19-norsteroids, such as nandrolone. mdpi.comwada-ama.org The detection strategy focuses on identifying specific urinary metabolites, with 19-norandrosterone (19-NA) being the most common target. mdpi.comwada-ama.org

Metabolite profiling involves the comprehensive analysis of all detectable metabolites of a parent compound to gain a better understanding of its biotransformation and to potentially identify long-term markers of its use. nih.gov For example, in addition to 19-NA, other metabolites like 19-noretiocholanolone (B1255105) (19-NE) are also monitored. nih.gov The ratio of different metabolites can sometimes provide additional information. wada-ama.org

A significant challenge in anti-doping analysis is distinguishing between the prohibited exogenous administration of a substance and its potential endogenous production. Trace amounts of 19-NA can be naturally present in human urine. nih.gov To address this, regulatory bodies like the World Anti-Doping Agency (WADA) have established a threshold for 19-NA concentration in urine. nih.goveirpharm.com For concentrations that fall into a specific range, further analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is required. nih.govmdpi.com GC-C-IRMS measures the carbon isotope ratio (¹³C/¹²C) of the metabolite. A significant difference in this ratio compared to endogenous reference compounds can definitively prove the exogenous origin of the detected steroid. mdpi.com

Future Research Perspectives on 19 Norpregnane 3,17 Diol

Elucidation of Uncharacterized Metabolic Pathways and Enzymes Involved

The metabolism of progestogens, including 19-norpregnane derivatives, is not well understood. scispace.comoup.com While it is known that orally administered progestogens undergo first-pass metabolism in the liver, the specific enzymes and pathways involved in the biotransformation of 19-Norpregnane-3,17-diol remain largely uncharacterized. scispace.comoup.com

Future research should focus on identifying the specific cytochrome P450 (CYP) isoforms and other phase I and phase II metabolic enzymes responsible for the synthesis and degradation of this compound. For instance, studies on other progestins have revealed hydroxylation as a key metabolic step. bioscientifica.com Investigating whether similar hydroxylations or other modifications such as reductions and conjugations occur with this compound is a critical next step. The use of in vitro systems with human liver microsomes and recombinant enzymes, followed by in vivo animal studies, could elucidate these pathways. multiscreensite.com Such studies are essential for understanding the compound's pharmacokinetic profile.

Furthermore, the identification of novel enzymes involved in steroid metabolism is an ongoing area of research that could provide insights into the functional roles of compounds like this compound. uni-regensburg.denih.gov

Investigation of Undiscovered Receptor Interactions and Signal Transduction Mechanisms

The biological effects of steroids are primarily mediated through their interaction with specific intracellular receptors. While many 19-norpregnane derivatives are known to be potent agonists of the progesterone (B1679170) receptor (PR), the precise binding affinity and receptor interaction profile of this compound are not well-documented. bioscientifica.comnih.gov Future research should aim to comprehensively characterize the binding of this compound to the progesterone receptor and other steroid receptors, including androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. bellissimomedical.comaapec.org This will help to determine its selectivity and potential for off-target effects. bellissimomedical.com

Beyond classical nuclear receptor interactions, the investigation of potential membrane-bound progesterone receptors (mPRs) and other cell surface binding sites as targets for this compound represents a promising frontier. conicet.gov.ar The signaling pathways activated by this compound, whether through genomic or non-genomic mechanisms, also warrant detailed exploration. bellissimomedical.com Techniques such as competitive binding assays, reporter gene assays, and cell-based functional assays will be instrumental in these investigations. nih.govresearchgate.net

Development of Innovative Synthetic Strategies for Stereospecific and Functionalized Derivatives

The development of novel and efficient synthetic routes to produce this compound and its derivatives is crucial for enabling further biological evaluation. Current synthetic strategies for 19-norsteroids often involve multi-step processes that can be complex and may lack stereospecificity. vulcanchem.comnih.gov

Future research in this area should focus on creating innovative synthetic methodologies that allow for precise control over the stereochemistry at various chiral centers within the steroid nucleus. This could involve the use of novel catalysts, enzymatic transformations, and regio- and stereospecific functionalization techniques. mdpi.compsu.edu The ability to introduce different functional groups at specific positions on the 19-norpregnane scaffold would enable the generation of a library of derivatives. uct.ac.za This would facilitate the exploration of structure-activity relationships (SAR), potentially leading to the identification of compounds with enhanced potency, selectivity, or novel biological activities. nih.gov

Exploration of Novel Biological Activities and Mechanistic Insights in Preclinical Models

While some 19-norpregnane derivatives have established roles, particularly in contraception and hormone therapy, the full spectrum of biological activities for this compound remains to be explored. scispace.comnih.gov There is potential for this compound and its derivatives to exhibit novel pharmacological effects in various therapeutic areas.

Future preclinical research should investigate a broad range of potential activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, areas where other steroids have shown promise. bioscientifica.comnih.gov For example, some progestins have demonstrated neuroprotective effects and the ability to promote myelin repair, suggesting a potential role in neurological disorders. conicet.gov.arresearchgate.net The use of various in vitro cell culture systems and in vivo animal models of disease will be essential for these investigations. nih.gov Mechanistic studies should be conducted in parallel to understand how this compound exerts its effects at the molecular and cellular levels. researchgate.net

Q & A

Q. How can researchers differentiate between structural isomers of 19-norpregnane derivatives in analytical workflows?

Methodological Answer:

  • Chromatographic separation (e.g., HPLC or GC) coupled with mass spectrometry (MS) is critical. For example, isomers like (17α)-19-norpregn-5-en-20-yne-3,17-diol and its 3-acetyl derivatives can be resolved using reversed-phase C18 columns with gradient elution (methanol/water) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy is essential for stereochemical confirmation. For instance, the axial vs. equatorial orientation of hydroxyl groups at C3 and C17 can be distinguished via 1^1H and 13^13C NMR chemical shifts .

Q. What protocols are recommended for synthesizing 19-norpregnane-3,17-diol derivatives with high radiochemical purity?

Methodological Answer:

  • Use no-carrier-added (NCA) iodination with sodium iodide and Chloramine-T in THF/phosphate buffer (pH 7.0) to synthesize radiolabeled derivatives like (17α,20E)-21-[125^{125}I]iodo-19-norpregna-1,3,5(10),20-tetraene-3,17-diol. This achieves ~50% radiochemical yield and >95% purity .
  • Purification via preparative thin-layer chromatography (TLC) or solid-phase extraction (SPE) ensures removal of unreacted precursors .

Q. How should researchers detect this compound metabolites in biological matrices for doping studies?

Methodological Answer:

  • Hydrolysis (β-glucuronidase/sulfatase treatment) is required to cleave glucuronide/sulfate conjugates of metabolites like 19-norandrosterone and 19-noretiocholanolone .
  • Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron ionization (EI) for quantification. Target ions include m/z 420 (for 19-norandrosterone) and m/z 434 (for 19-noretiocholanolone) .

Advanced Research Questions

Q. How do contradictory findings arise in metabolic studies of 19-norpregnane derivatives, and how can they be resolved?

Methodological Answer:

  • Contradictions often stem from inter-individual variability in sulfation vs. glucuronidation pathways. For example, 19-norepiandrosterone is exclusively sulfated, while others are glucuronidated, leading to discrepancies in excretion profiles .
  • Longitudinal studies with controlled dosing and isotope-labeled internal standards (e.g., 13^{13}C or 2^2H) can normalize variability in urine matrix effects .

Q. What experimental strategies optimize receptor-binding assays for 19-norpregnane derivatives targeting estrogen receptors (ERs)?

Methodological Answer:

  • Tissue distribution studies in animal models (e.g., rats) using radiolabeled derivatives (e.g., 125^{125}I-19-norpregnane) reveal target-to-nontarget ratios. For example, 11β-methoxy substitutions enhance ER affinity in uterine tissue by 30% compared to unmodified analogs .
  • Competitive binding assays with 3^3H-estradiol as a tracer and ER-positive cell lines (e.g., MCF-7) quantify IC50_{50} values. Structural modifications (e.g., acetyl groups at C3/C17) reduce nonspecific binding .

Q. How can researchers address challenges in quantifying low-abundance 19-norpregnane metabolites in longitudinal studies?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) improves sensitivity for metabolites like 19-norandrosterone sulfates, which persist at trace levels post-excretion .
  • Stochastic dynamic modeling of metabolite decay rates (e.g., using NONMEM or Monolix) accounts for inter-subject variability in clearance .

Data Contradiction Analysis

Q. Table 1: Key Metabolites of 19-Norpregnane Derivatives and Analytical Challenges

MetaboliteConjugation TypeDetection WindowCommon ContradictionsResolution Strategy
19-NorandrosteroneGlucuronide7–14 daysVariable recovery in hydrolysisUse dual-enzyme hydrolysis
19-NoretiocholanoloneGlucuronide7–14 daysCross-reactivity in immunoassaysConfirm via GC-MS/MS
19-NorepiandrosteroneSulfate>14 daysLow ionization efficiency in GC-MSDerivatize with MSTFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.